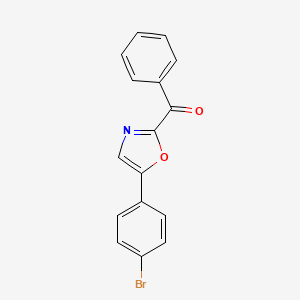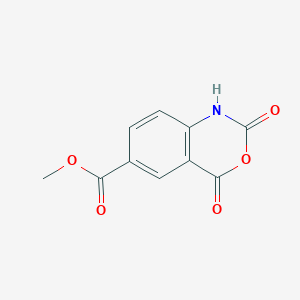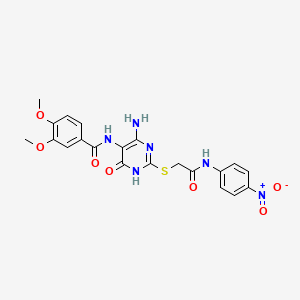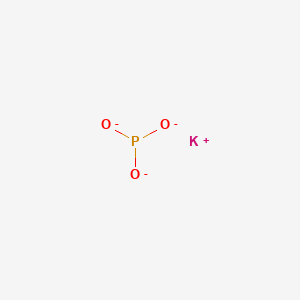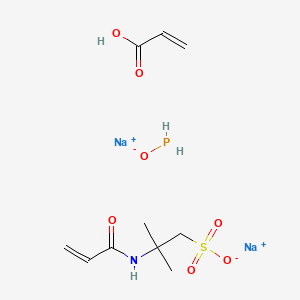
Disodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;phosphinite;prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;phosphinite;prop-2-enoic acid is a complex organic compound with the molecular formula C10H20NNa2O8PS. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;phosphinite;prop-2-enoic acid typically involves the polymerization of 2-propenoic acid with 2-methyl-2-(1-oxo-2-propenyl)amino-1-propanesulfonic acid monosodium salt and sodium phosphinite . The reaction conditions often include controlled temperatures and the presence of catalysts to facilitate the polymerization process.
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes, often conducted in specialized reactors to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and achieve the desired purity level .
化学反応の分析
Types of Reactions
Disodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;phosphinite;prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different sulfonate derivatives, while reduction can produce various reduced forms of the compound .
科学的研究の応用
Disodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;phosphinite;prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: Used as a polymerization agent and in the synthesis of various organic compounds.
Biology: Employed in biochemical assays and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
作用機序
The mechanism of action of disodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;phosphinite;prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- 2-Propenoic acid, polymer with 2-methyl-2-(1-oxo-2-propenyl)amino-1-propanesulfonic acid monosodium salt and sodium phosphinite
- 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propane sulphonic acid, mono
- Phosphino Carboxilic Acid copolyMer (PCAC)
- Phosphino carboxylic acid copolymer (PCAC)
Uniqueness
Disodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;phosphinite;prop-2-enoic acid stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over polymerization and other chemical processes .
特性
CAS番号 |
110224-99-2 |
|---|---|
分子式 |
C10H18NNa2O7PS |
分子量 |
373.27 g/mol |
IUPAC名 |
disodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;phosphinite;prop-2-enoic acid |
InChI |
InChI=1S/C7H13NO4S.C3H4O2.2Na.H2OP/c1-4-6(9)8-7(2,3)5-13(10,11)12;1-2-3(4)5;;;1-2/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);2H,1H2,(H,4,5);;;2H2/q;;2*+1;-1/p-1 |
InChIキー |
COMCQVMUJUBJSV-UHFFFAOYSA-M |
正規SMILES |
CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.C=CC(=O)O.[O-]P.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({3,5-Dimethyl-4-[(~2~H_3_)methyloxy]pyridin-2-yl}methanesulfinyl)-6-methoxy-1H-benzimidazole](/img/structure/B14129337.png)
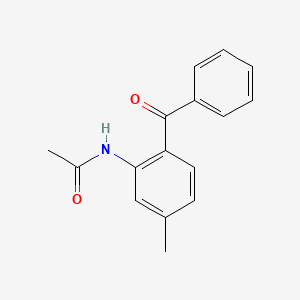
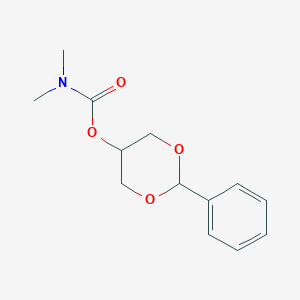

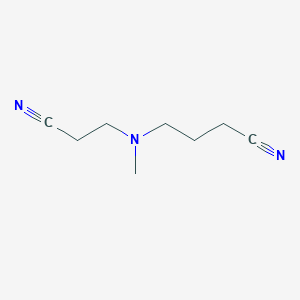
![B-[2-(1,3-Dioxolan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B14129379.png)
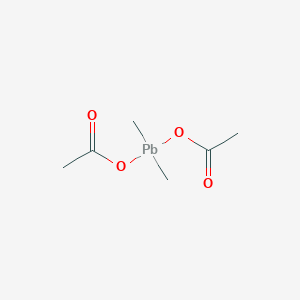
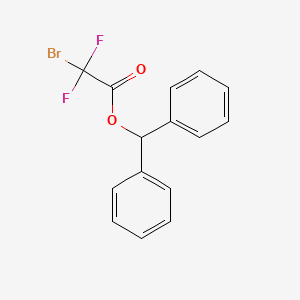
![N-(3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propyl)-1-(phenylsulfonyl)piperidine-4-carboxamide](/img/structure/B14129400.png)

